AIC-292 AIC-292 AIC-292 is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. AIC292 inhibited wild-type HIV-1 laboratory strains at low nanomolar concentrations, was well tolerated in different cell lines, and showed excellent selectivity in a lead profiling screen. In addition, activity of AIC292 could be demonstrated against a broad panel of wild-type HIV-1 group M and group O clinical isolates. AIC292 also retained activity against viruses harboring NNRTI resistance-associated mutations (RAMs), including the most prevalent variants, K103N, Y181C, and G190A.
Brand Name: Vulcanchem
CAS No.: 1187917-12-9
VCID: VC0517697
InChI: InChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28)
SMILES: C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl
Molecular Formula: C19H12Cl2F2N4O2
Molecular Weight: 437.2 g/mol

AIC-292

CAS No.: 1187917-12-9

Cat. No.: VC0517697

Molecular Formula: C19H12Cl2F2N4O2

Molecular Weight: 437.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AIC-292 - 1187917-12-9

Specification

Description AIC-292 is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. AIC292 inhibited wild-type HIV-1 laboratory strains at low nanomolar concentrations, was well tolerated in different cell lines, and showed excellent selectivity in a lead profiling screen. In addition, activity of AIC292 could be demonstrated against a broad panel of wild-type HIV-1 group M and group O clinical isolates. AIC292 also retained activity against viruses harboring NNRTI resistance-associated mutations (RAMs), including the most prevalent variants, K103N, Y181C, and G190A.
CAS No. 1187917-12-9
Molecular Formula C19H12Cl2F2N4O2
Molecular Weight 437.2 g/mol
IUPAC Name 1-[1-(3-chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)pyrazole-3-carbonyl]imidazolidin-4-one
Standard InChI InChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28)
Standard InChI Key JPOJKNJIKXMZRB-UHFFFAOYSA-N
SMILES C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl
Canonical SMILES C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl
Appearance Solid powder

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